

Application Note: Quantification of (-)-Gusperimus using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: (-)-Gusperimus

Cat. No.: B1217588

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Introduction

(-)-Gusperimus is an immunosuppressive agent that has been investigated for its potential in treating autoimmune diseases and preventing rejection in organ transplantation. Accurate quantification of **(-)-Gusperimus** in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of **(-)-Gusperimus**.

Principle

This method employs reversed-phase HPLC to separate **(-)-Gusperimus** from potential impurities and matrix components. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of an aqueous phosphate buffer and acetonitrile. An ion-pairing agent, hexanesulfonic acid, is included in the mobile phase to improve the retention and peak shape of the highly polar Gusperimus molecule. Detection is performed using a UV detector at a low wavelength, as Gusperimus lacks a strong chromophore at higher wavelengths. Quantification is based on the peak area of the analyte compared to a calibration curve prepared from known standards.

Physicochemical Properties of **(-)-Gusperimus**[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Property	Value
Molecular Formula	C ₁₇ H ₃₇ N ₇ O ₃ [1] [2]
Molecular Weight	387.5 g/mol [1] [4]
Solubility	Highly soluble in water, methanol, and ethanol. [1]
Stability	In a 2 mg/mL aqueous solution at 25°C, it is stable for at least 28 hours. Bulk material shows 5-8% decomposition after 3 months at 25°C. [1]
UV Absorbance	Shows end absorption, with detection feasible at low UV wavelengths (e.g., 205 nm). [2]

Experimental Protocol

1. Equipment and Reagents

- HPLC system with a pump, autosampler, column oven, and UV detector
- C18 reversed-phase column (e.g., Ultrasphere ODS, 5 µm, 4.6 x 220 mm)
- Data acquisition and processing software
- Analytical balance
- pH meter
- Volumetric flasks and pipettes
- HPLC-grade acetonitrile
- Potassium phosphate monobasic (KH₂PO₄)
- Hexanesulfonic acid sodium salt
- Phosphoric acid (H₃PO₄)

- **(-)-Gusperimus** reference standard
- Reagent grade water (18.2 MΩ·cm)

2. Preparation of Solutions

- Mobile Phase: Prepare a solution of 0.1 M potassium phosphate monobasic and 0.005 M hexanesulfonic acid sodium salt in reagent grade water. Adjust the pH to 3.0 with phosphoric acid. The mobile phase consists of 90% of this aqueous buffer and 10% acetonitrile (v/v).^[2] Filter and degas the mobile phase before use.
- Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **(-)-Gusperimus** reference standard and dissolve it in 10 mL of reagent grade water in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation (from Human Plasma)

- Protein Precipitation: To 200 µL of plasma sample, add 600 µL of ice-cold acetonitrile.
- Vortex for 1 minute to precipitate the plasma proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.
- Reconstitute the residue in 200 µL of mobile phase.
- Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

4. HPLC Conditions

Parameter	Setting
Column	Ultrasphere ODS, 5 µm, 4.6 x 220 mm[2]
Mobile Phase	10% Acetonitrile in 0.1 M KH ₂ PO ₄ and 0.005 M Hexanesulfonic Acid, pH 3.0[2]
Flow Rate	1.0 mL/min[2]
Injection Volume	20 µL
Column Temperature	30°C
Detector	UV at 205 nm[2]
Run Time	Approximately 20 minutes

5. Data Analysis and Quantification

- Identify the **(-)-Gusperimus** peak in the chromatograms based on the retention time of the standard.
- Integrate the peak area of the **(-)-Gusperimus** peak.
- Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
- Perform a linear regression analysis of the calibration curve.
- Determine the concentration of **(-)-Gusperimus** in the samples by interpolating their peak areas from the calibration curve.

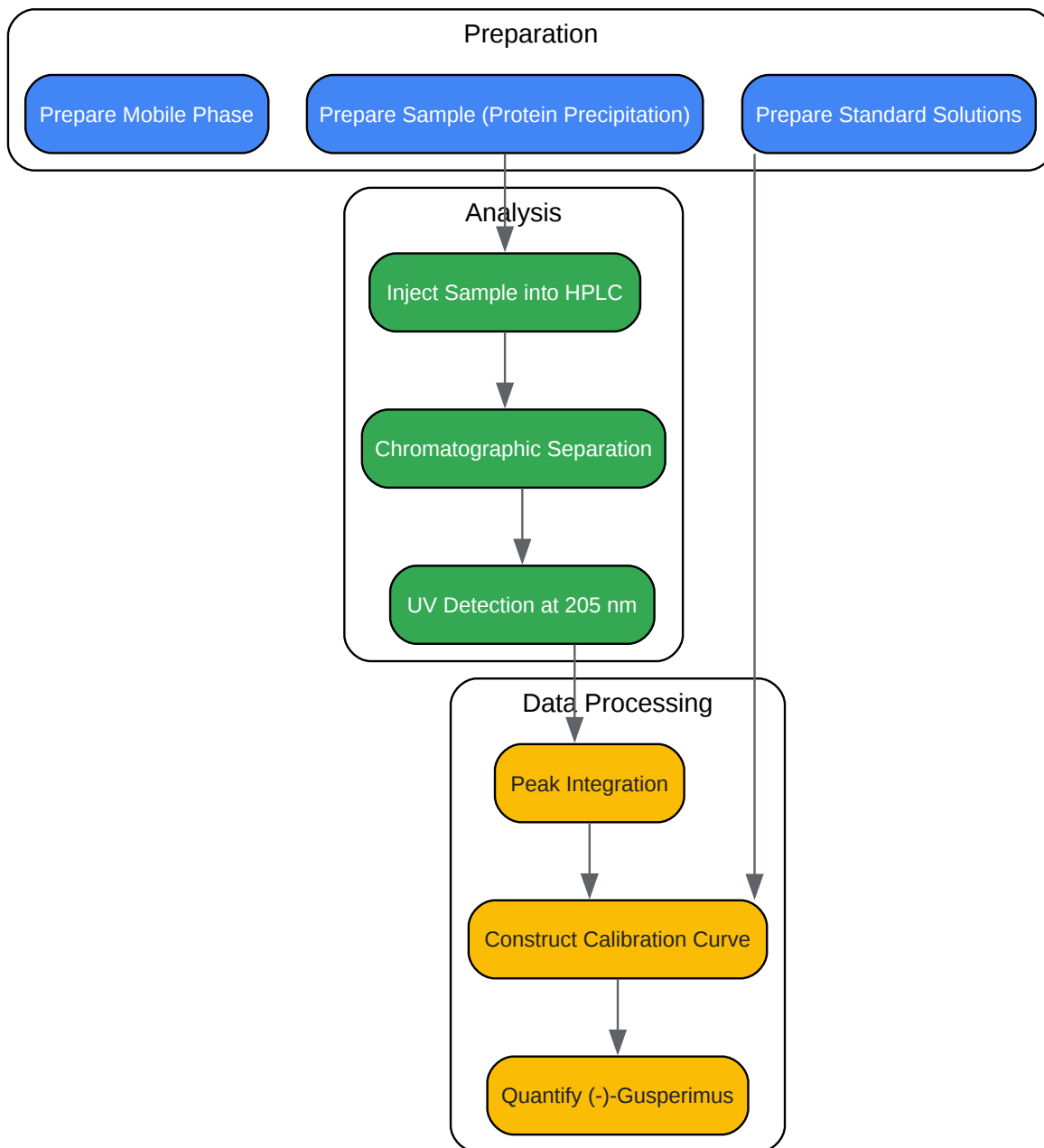
Quantitative Data Summary

The following table summarizes the expected performance characteristics of this HPLC method. These values should be established during method validation in the user's laboratory.

Parameter	Expected Value
Retention Time	Approximately 15.7 minutes ^[2]
Linearity (r^2)	≥ 0.999
Range	1 - 100 $\mu\text{g/mL}$
Limit of Detection (LOD)	To be determined
Limit of Quantification (LOQ)	To be determined
Precision (%RSD)	< 2% (Intra-day), < 3% (Inter-day)
Accuracy (% Recovery)	98 - 102%

Visualizations

Experimental Workflow for HPLC Analysis of (-)-Gusperimus

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